molecular formula C5H11F2NO2S B2645440 3,3-Difluoropentane-1-sulfonamide CAS No. 2021849-12-5

3,3-Difluoropentane-1-sulfonamide

Cat. No.: B2645440
CAS No.: 2021849-12-5
M. Wt: 187.2
InChI Key: NKEPIWPANIXINF-UHFFFAOYSA-N
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Description

3,3-Difluoropentane-1-sulfonamide is an organic compound with the molecular formula C5H11F2NO2S and a molecular weight of 187.21 g/mol It is a sulfonamide derivative, characterized by the presence of two fluorine atoms on the third carbon of the pentane chain and a sulfonamide group at the first carbon

Preparation Methods

One common method involves the reaction of 3,3-difluoropentane with a sulfonamide reagent under suitable conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities with high purity.

Chemical Reactions Analysis

3,3-Difluoropentane-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

3,3-Difluoropentane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoropentane-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound by influencing its electronic and steric properties .

Comparison with Similar Compounds

3,3-Difluoropentane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    3,3-Difluoropentane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

    3,3-Difluoropentane-1-amine: Similar structure but with an amine group instead of a sulfonamide group.

    3,3-Difluoropentane-1-thiol: Similar structure but with a thiol group instead of a sulfonamide group.

The uniqueness of this compound lies in its combination of fluorine atoms and the sulfonamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3,3-difluoropentane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEPIWPANIXINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCS(=O)(=O)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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